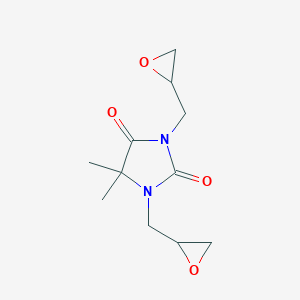

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5-dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJKZTPKSRPUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28906-98-1 | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28906-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90884831 | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-81-9 | |

| Record name | 5,5-Dimethyl-1,3-bis(2-oxiranylmethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyldimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, a key diepoxy compound with significant applications in the formulation of advanced epoxy resins. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science. The guide delves into the detailed synthesis route, including the preparation of the precursor 5,5-dimethylhydantoin, the subsequent N-glycidylation reaction, and the underlying reaction mechanisms. Experimental protocols are presented with a focus on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformations.

Introduction: The Significance of this compound

This compound, also known as 1,3-diglycidyl-5,5-dimethylhydantoin, is a heterocyclic compound featuring a hydantoin core functionalized with two reactive oxirane (epoxy) groups. This unique structure imparts a combination of desirable properties, including high thermal stability, excellent mechanical strength, and good electrical insulation, making it a valuable building block for high-performance epoxy resins. These resins find applications in demanding environments such as aerospace, electronics, and automotive industries. Furthermore, the hydantoin moiety is a recognized pharmacophore, and its derivatives are explored in various pharmaceutical applications, including as anticonvulsant drugs.[1]

This guide will provide a detailed roadmap for the laboratory-scale synthesis of this important compound, starting from readily available precursors.

Strategic Synthesis Plan

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the hydantoin core, 5,5-dimethylhydantoin. The second, and key, stage is the introduction of the two glycidyl groups onto the nitrogen atoms of the hydantoin ring.

Caption: Overall two-stage synthesis strategy.

Stage 1: Synthesis of 5,5-Dimethylhydantoin - The Bucherer-Bergs Reaction

The most established and reliable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward route from a ketone or cyanohydrin to the desired hydantoin.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria. The key steps involve the formation of an aminonitrile intermediate from the reaction of acetone cyanohydrin with ammonium carbonate. The aminonitrile then reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid derivative, which subsequently undergoes an intramolecular cyclization to yield the hydantoin ring.

Caption: Mechanism of N-glycidylation.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established principles of glycidylation reactions found in the literature, including a patent describing a similar transformation. [2] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 5,5-Dimethylhydantoin | 128.13 | 12.8 | 0.1 |

| Epichlorohydrin | 92.52 | 74.0 | 0.8 |

| Sodium hydroxide (pellets) | 40.00 | 8.8 | 0.22 |

| Tetramethylammonium chloride | 109.60 | 1.1 | 0.01 |

| Toluene | - | 150 mL | - |

Procedure:

-

To a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 12.8 g (0.1 mol) of 5,5-dimethylhydantoin, 74.0 g (0.8 mol) of epichlorohydrin, and 1.1 g (0.01 mol) of tetramethylammonium chloride.

-

Heat the mixture to 80°C with stirring.

-

Once the temperature has stabilized, slowly add 8.8 g (0.22 mol) of powdered sodium hydroxide in small portions over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature between 80-90°C.

-

After the addition of sodium hydroxide is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours.

-

Cool the mixture to room temperature.

-

Add 150 mL of toluene and 100 mL of water to the flask and stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and wash it with 2 x 100 mL of water to remove any remaining sodium hydroxide and sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure.

-

The crude product, a viscous oil or a solid, can be purified by recrystallization from a suitable solvent such as isopropanol or a mixture of toluene and heptane.

Characterization:

-

Melting Point: 175-180°C. [1]* Appearance: White crystalline solid. [1]* ¹H NMR (CDCl₃): Expected signals would include a singlet for the two methyl groups on the hydantoin ring, and a series of multiplets for the methylene and methine protons of the glycidyl groups.

-

¹³C NMR (CDCl₃): Expected signals would include peaks for the carbonyl carbons, the quaternary carbon of the hydantoin ring, the methyl carbons, and the carbons of the glycidyl groups.

-

FTIR (KBr): The spectrum should show the absence of N-H stretching bands (around 3200-3400 cm⁻¹) present in the starting material. Characteristic peaks for the C=O groups of the hydantoin ring (around 1700-1780 cm⁻¹), and the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹) are expected.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed experimental protocols for the Bucherer-Bergs reaction and the subsequent N-glycidylation, researchers can successfully synthesize this valuable diepoxy compound. A thorough understanding of the underlying reaction mechanisms, as presented in this guide, is crucial for troubleshooting and optimizing the synthesis. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized products.

References

-

Bayville Chemical Supply Company Inc. 5,5-dimethyl-1,3-bis (oxirane-2-methyl) imidazolidine-2,4-dione. [Link]

- Habermeier, J., & Lohse, F. (1978). U.S. Patent No. 4,071,477. Washington, DC: U.S.

-

ChemicalBook. This compound. (2024-04-09). [Link]

- Google Patents. US20130190507A1 - Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]

-

Sun, Y., et al. (2020). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. FTIR spectra of 5,5-dimethylhydantoin (DMH), 1-bromododecane (BD),.... [Link]

-

PubChem. 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-. [Link]

-

Wagner, E. C.; Baizer, M. 5,5-Dimethylhydantoin. Org. Synth. 1940, 20, 42. [Link]

- Google Patents. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

-

AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150095884]([Link] agentes§ionid=150095884)

-

Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021-10-29). [Link]

-

Dove Medical Press. Supplementary materials. [Link]

- Google Patents. US5767140A - 5,5-Disubstituted hydantoins.

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021-12-15). [Link]

- Google Patents. CN102002000B - Method for producing 5,5-dimethyl hydantoin.

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Global Substance Registration System. 1,3-DIMETHYL-5,5-DIMETHYLHYDANTOIN. [Link]

-

SIELC Technologies. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. (2018-05-16). [Link]

-

The Royal Society of Chemistry. ATR-FTIR Spectra. [Link]

-

ResearchGate. Synthesis of epoxy resin of 5,5-dimethylhydantoin. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Diglycidyldimethylhydantoin (DGDMH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyldimethylhydantoin (DGDMH), a heterocyclic epoxy resin, has garnered significant attention in the fields of advanced materials and polymer chemistry. Its rigid hydantoin ring structure, coupled with the reactive glycidyl groups, imparts a unique combination of properties to the resulting thermoset polymers. This guide provides a comprehensive overview of the core physicochemical properties of DGDMH, offering both theoretical insights and practical experimental methodologies for its characterization. Understanding these fundamental properties is crucial for the rational design and application of DGDMH-based materials in diverse sectors, including aerospace, electronics, and biomedical engineering. This document will delve into the molecular characteristics, thermal behavior, rheological properties, and solubility of uncured DGDMH, as well as the thermal and mechanical properties of the cured resin.

Molecular Structure and Properties

Diglycidyldimethylhydantoin, systematically named 1,3-bis(oxiran-2-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione, possesses the molecular formula C₁₁H₁₆N₂O₄. Its structure is characterized by a central 5,5-dimethylhydantoin core to which two glycidyl ether groups are attached at the N1 and N3 positions.

Table 1: Fundamental Molecular and Physical Properties of DGDMH

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄ | N/A |

| Molar Mass | 240.26 g/mol | N/A |

| Appearance | Varies; can be a viscous liquid or a crystalline solid | [1] |

| CAS Number | 15336-81-9 | [1] |

The presence of the hydantoin ring contributes to the high thermal stability and rigidity of the cured polymer network, while the two epoxy groups provide the sites for cross-linking reactions, typically with amine or anhydride curing agents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of DGDMH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the DGDMH molecule. The spectrum of DGDMH is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Table 2: Characteristic FTIR Absorption Bands of DGDMH

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching of the terminal oxirane group |

| ~1770 and ~1700 | C=O stretching of the hydantoin ring (asymmetric and symmetric) |

| ~1250 | C-N stretching |

| ~915 | C-O-C stretching of the epoxy ring (asymmetric) |

| ~850 | C-O stretching of the epoxy ring (symmetric) |

-

Sample Preparation: For liquid DGDMH, a thin film can be cast between two potassium bromide (KBr) plates. If DGDMH is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks and confirm the presence of the expected functional groups. The disappearance of the epoxy peak at ~915 cm⁻¹ during curing can be used to monitor the reaction progress.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the DGDMH molecule, respectively, allowing for unambiguous structure elucidation.

-

Methyl Protons (C(CH₃)₂): A singlet around δ 1.4-1.6 ppm.

-

Glycidyl Protons (CH₂-CH-CH₂-O): A complex multiplet system between δ 2.6 and 4.5 ppm, corresponding to the methylene and methine protons of the oxirane ring and the adjacent methylene group.

-

Methyl Carbons (C(CH₃)₂): A signal around δ 25-30 ppm.

-

Quaternary Carbon (C(CH₃)₂): A signal around δ 60-65 ppm.

-

Glycidyl Methylene Carbon (N-CH₂): A signal around δ 45-50 ppm.

-

Oxirane Methylene Carbon (CH₂-O): A signal around δ 44-46 ppm.

-

Oxirane Methine Carbon (CH-O): A signal around δ 50-52 ppm.

-

Hydantoin Carbonyl Carbons (C=O): Two distinct signals in the range of δ 155-175 ppm.

-

Sample Preparation: Dissolve approximately 10-20 mg of DGDMH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign the signals to the specific atoms in the DGDMH structure.

Thermal Properties of Uncured DGDMH

The thermal behavior of the uncured resin is critical for determining its processing window and storage stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For uncured DGDMH, TGA can be used to determine the onset of thermal degradation.

-

Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3][4]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. For uncured DGDMH, DSC can be used to identify melting and glass transition temperatures, as well as to study its curing kinetics when mixed with a curing agent.

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a DSC pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.[5]

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. To observe the glass transition, a heat-cool-heat cycle is often employed.

-

Data Analysis: The DSC thermogram is analyzed to determine the glass transition temperature (Tg), melting point (Tm) if crystalline, and the enthalpy of any transitions.

Rheological Properties

The flow behavior of uncured DGDMH is a critical parameter for its processing, particularly in applications such as coatings, adhesives, and composite matrix resins.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of DGDMH is highly dependent on temperature, decreasing as the temperature increases.

Table 3: Typical Viscosity of Hydantoin-Based Epoxy Resins

| Temperature (°C) | Viscosity (Pa·s) | Notes |

| 25 | High | Can be a highly viscous liquid or solid |

| 50-80 | Significantly lower | Heating reduces viscosity for easier processing |

-

Instrumentation: A rotational viscometer or rheometer with a cone-and-plate or parallel-plate geometry is suitable. The ASTM D2393 standard can be followed for epoxy resins.[6][7]

-

Sample Preparation: Place a sufficient amount of the DGDMH sample onto the lower plate of the instrument.

-

Data Acquisition: Set the desired temperature and allow the sample to equilibrate. Measure the viscosity over a range of shear rates to determine if the fluid is Newtonian or non-Newtonian.

-

Data Analysis: Plot viscosity as a function of shear rate and/or temperature.

Caption: Workflow for Viscosity Measurement.

Solubility

The solubility of DGDMH in various solvents is important for formulation development, cleaning, and removal. Generally, due to its polar nature, DGDMH is expected to be soluble in polar organic solvents.

Table 4: Expected Solubility of DGDMH

| Solvent | Expected Solubility |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Toluene | Moderately Soluble |

| Xylene | Moderately Soluble |

| Water | Sparingly Soluble to Insoluble |

| Alcohols (e.g., Ethanol) | Soluble |

-

Procedure: Add a known amount of DGDMH to a measured volume of the solvent at a specific temperature.

-

Observation: Stir the mixture and observe for complete dissolution. If the solid dissolves, add more solute until saturation is reached.

-

Quantification: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as gravimetry after solvent evaporation.

Curing Behavior

The transformation of liquid DGDMH into a solid thermoset is achieved through a curing reaction with a suitable hardener. Aromatic amines, such as 4,4'-diaminodiphenylmethane (DDM), are commonly used.

Curing Kinetics

The curing kinetics can be investigated using DSC by monitoring the heat released during the exothermic cross-linking reaction. The apparent activation energy (Ea) for the curing of a 5,5-dimethylhydantoin epoxy resin with DDM has been reported to be in the range of 55–59 kJ/mol.[5]

-

Sample Preparation: Prepare a homogeneous mixture of DGDMH and the curing agent in the desired stoichiometric ratio.

-

Instrumentation: A DSC instrument is used.

-

Data Acquisition: Perform non-isothermal scans at different heating rates (e.g., 5, 10, 15, 20 °C/min).

-

Data Analysis: The Kissinger or Ozawa-Flynn-Wall methods can be used to determine the activation energy from the variation of the exothermic peak temperature with the heating rate.[8]

Caption: Curing reaction of DGDMH.

Properties of Cured DGDMH

The performance of DGDMH-based materials is ultimately determined by the properties of the cured thermoset.

Thermal Stability of Cured Resin

The thermal stability of the cured DGDMH is expected to be high due to the presence of the hydantoin ring. TGA is used to evaluate the decomposition temperature of the cured material.

Mechanical Properties of Cured Resin

The mechanical properties, such as tensile strength, modulus, and fracture toughness, are crucial for structural applications. Hydantoin-based epoxy resins, when cured with aromatic amines, have been shown to exhibit high tensile strength and fracture toughness.[6]

Table 5: Typical Mechanical Properties of Cured Hydantoin Epoxy Resins

| Property | Typical Value |

| Glass Transition Temperature (Tg) | > 150 °C |

| Tensile Strength | High |

| Fracture Toughness | High |

-

Sample Preparation: Cast the mixture of DGDMH and curing agent into molds of the desired geometry (e.g., dog-bone shape for tensile testing) and cure according to a defined schedule.

-

Instrumentation: A universal testing machine is used for tensile and flexural tests. A dynamic mechanical analyzer (DMA) can be used to determine the glass transition temperature (Tg) and storage modulus.

-

Data Acquisition: Conduct the tests according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).

-

Data Analysis: Determine key mechanical parameters from the stress-strain curves.

Hydrolytic Stability

The resistance of the cured DGDMH to degradation by water is an important consideration for its long-term durability. The ester-free backbone of amine-cured DGDMH is expected to offer good hydrolytic stability compared to anhydride-cured systems which contain ester linkages susceptible to hydrolysis.[9]

-

Sample Preparation: Prepare cured samples of known dimensions and weight.

-

Procedure: Immerse the samples in water or an aqueous solution (e.g., acidic or basic) at a specific temperature for an extended period.[10]

-

Analysis: Periodically remove the samples, dry them, and measure changes in weight, dimensions, and mechanical properties to assess the extent of degradation.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of diglycidyldimethylhydantoin and the experimental methodologies for their determination. The unique combination of a rigid hydantoin core and reactive epoxy functionalities makes DGDMH a promising building block for high-performance thermosetting polymers. A thorough understanding and characterization of its properties are essential for optimizing its processing and tailoring the performance of the final materials for a wide range of advanced applications. Further research into the synthesis of novel DGDMH derivatives and the development of advanced DGDMH-based composites will continue to expand the utility of this versatile epoxy resin.

References

-

Li, X., & Huang, H. (2023). Preparation, Curing and Properties of Hydantoin Based Epoxy Resins with Different Structures. ResearchGate. [Link]

-

Serafini, T. T. (1983). Epoxy hydantoins as matrix resins. NASA Technical Reports Server. [Link]

- ASTM D2393-86, Standard Test Method for Viscosity of Epoxy Resins and Related Components, ASTM Intern

-

Gougeon Brothers, Inc. (n.d.). What All Those Tests & Numbers Mean. Epoxyworks. [Link]

-

Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server. [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). How To: DSC, 2 Steps, Curing of Epoxy Resin. NETZSCH Kinetics Neo. [Link]

- ASTM D2619-19, Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

-

Epoxy Technology Inc. (n.d.). Epoxy Adhesive Test Measurement Guide. [Link]

-

Microtrac. (n.d.). Density Test of Viscous Liquids - BELPYCNO L. [Link]

-

NCWM. (n.d.). 3.X. Volumetric Test Procedure for Viscous and Non-Viscous Liquids by Portable Digital Density Meter. [Link]

-

TeachEngineering. (2025). Measuring Viscosity. [Link]

-

Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center. [Link]

-

Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins? YouTube. [Link]

-

National Physical Laboratory. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. NPL Publications. [Link]

-

Palmese, G. R., & Kumlutas, D. (2011). Thermal stability of high temperature epoxy adhesives by thermogravimetric and adhesive strength measurements. Polymer Degradation and Stability. [Link]

-

Hernandez, E. B., et al. (2023). Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. Polymers. [Link]

-

Gomez, C., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Polymer Analysis and Characterization. [Link]

-

Karkanas, P. I., Partridge, I. K., & Attwood, D. (1996). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. [Link]

-

Han, J., et al. (2019). Resins and solvents' calculated solubility parameters in 3D space. ResearchGate. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

La Scala, J. J., & Wetzel, E. D. (2005). Solvent degradation of amine cured epoxy resins. NASA Technical Reports Server. [Link]

-

Zhang, W., et al. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers. [Link]

-

Bio-protocol. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

ASTM International. (n.d.). D2393 Test Method for Viscosity of Epoxy Resins and Related Components. [Link]

-

Intertek. (2010). ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. Intertek Inform. [Link]

-

Park, K. (n.d.). Chapter 8. Epoxies. [Link]

-

Paul N. Gardner Company, Inc. (n.d.). Determine Density of Viscous Material. [Link]

-

University of Technology - Iraq. (n.d.). Exp.3: Determination the Viscosity of Liquids. [Link]

-

SPL, Inc. (2024). ASTM D2619 (Hydrolytic Stability). [Link]

-

ResearchGate. (n.d.). Hydrolytically Stable Monolayers Derived from Epoxy Silane. [Link]

-

LaPlante, E. C., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]

-

Mertzel, E. A., & Koenig, J. L. (1986). Application of FT-IR and NMR to epoxy resins. Semantic Scholar. [Link]

-

YouTube. (2023). Simplified FTIR Spectra Normalization: Exploring Nano Silica, Epoxy, and Epoxy Nano Silica. [Link]

-

D'Amico, E., et al. (2021). Comparison of Rheological Behaviour of Bio-Based and Synthetic Epoxy Resins for Making Ecocomposites. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Rheological Behavior of the Epoxy Resin Loaded with the Pozzolan. [Link]

-

Hernandez, E. B., et al. (2019). Evaluating models that predict epoxy conversion using rheological properties. Polymer Testing. [Link]

-

Madbouly, S. A., & Otaigbe, J. U. (2014). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Journal of Applied Polymer Science. [Link]

-

Gómez-Galván, F., et al. (2020). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Polymers. [Link]

-

Schlimbach, J., & Ogale, A. H. (2019). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers. [Link]

-

ResearchGate. (n.d.). Thermal stability of epoxy-silica hybrid materials by thermogravimetric analysis. [Link]

-

Mettler-Toledo. (n.d.). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. [Link]

-

ResearchGate. (n.d.). TGA and DTG thermograms for different samples. [Link]

-

de Oliveira, L. F. C., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers. [Link]

-

ResearchGate. (n.d.). Thermal Analysis of a Novel Tetrafunctional Epoxy Resin Cured with Anhydride. [Link]

-

ResearchGate. (n.d.). Evaluation of solubility parameters during polymerisation of amine-cured epoxy resins. [Link]

- Google Patents. (n.d.). Epoxy] resins with good solubility in xylene and toluene etc.

- Google Patents. (n.d.). Low viscosity and solvent-free one-component type epoxy resin adhesive composition.

-

ResearchGate. (n.d.). DSC and curing kinetics of epoxy resin using cyclohexanediol diglycidyl ether as active diluents. [Link]

Sources

- 1. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epotek.com [epotek.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. epoxyworks.com [epoxyworks.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. specialchem.com [specialchem.com]

- 10. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

CAS 15336-81-9 spectral data analysis (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9)

Authored by: A Senior Application Scientist

Introduction

This compound, also known by synonyms such as diglycidyldimethylhydantoin and hydantoin epoxy resin, is a significant compound in materials science, particularly in the formulation of high-performance epoxy resins.[1] Its molecular structure, featuring a central hydantoin core functionalized with two reactive oxirane (epoxy) groups, imparts a unique combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the elucidation of structure-property relationships in cured resin systems.

Molecular Structure and Functional Groups

The foundational step in spectral analysis is a clear understanding of the molecule's architecture. The structure of this compound is characterized by a central 5,5-dimethylhydantoin ring, with glycidyl groups attached to the nitrogen atoms at positions 1 and 3.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (Suggested):

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.44 | Singlet | 6H | -C(CH ₃)₂ |

| b | ~2.60 | Doublet of doublets | 2H | Oxirane CH ₂ (one proton) |

| c | ~2.80 | Doublet of doublets | 2H | Oxirane CH ₂ (other proton) |

| d | ~3.15 | Multiplet | 2H | Oxirane CH |

| e | ~3.50 | Doublet of doublets | 2H | N-CH ₂ (one proton) |

| f | ~4.10 | Doublet of doublets | 2H | N-CH ₂ (other proton) |

Interpretation:

-

The two methyl groups attached to the hydantoin ring are chemically equivalent and will appear as a sharp singlet at approximately 1.44 ppm.[2]

-

The protons of the oxirane ring will exhibit a complex splitting pattern due to geminal and vicinal coupling. The two protons on the same carbon of the oxirane are diastereotopic and will have different chemical shifts, appearing as doublets of doublets around 2.60 and 2.80 ppm. The proton on the other carbon of the oxirane ring will appear as a multiplet around 3.15 ppm.

-

The methylene protons of the N-glycidyl group are also diastereotopic and will show distinct signals, likely as doublets of doublets, due to coupling with the oxirane CH proton. These are expected to appear at approximately 3.50 and 4.10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol (Suggested):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz or higher.

-

Reference the chemical shifts to the residual solvent peak.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~25 | -C(C H₃)₂ |

| 2 | ~45 | N-C H₂ |

| 3 | ~48 | Oxirane C H₂ |

| 4 | ~50 | Oxirane C H |

| 5 | ~60 | -C (CH₃)₂ |

| 6 | ~155 | C =O (N-C-N) |

| 7 | ~175 | C =O (C-C-N) |

Interpretation:

-

The methyl carbons will appear at the highest field, around 25 ppm.[3]

-

The carbons of the glycidyl groups will be in the range of 45-50 ppm. Specifically, the N-CH₂ carbon is expected around 45 ppm, the oxirane CH₂ around 48 ppm, and the oxirane CH around 50 ppm.

-

The quaternary carbon of the hydantoin ring will be found around 60 ppm.[3]

-

The two carbonyl carbons are in different chemical environments and will appear as two distinct signals in the downfield region, around 155 ppm and 175 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Suggested):

-

Acquire the IR spectrum using either a KBr pellet or a thin film on a salt plate (NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1770 and ~1710 | Strong | C=O stretching (carbonyls of hydantoin) |

| ~1250 | Strong | Asymmetric C-O-C stretching (oxirane ring) |

| ~915 | Strong | Symmetric C-O-C stretching (oxirane ring) |

| ~850 | Medium | C-O stretching (oxirane ring) |

Interpretation:

-

The C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

-

A key feature will be the two strong absorption bands for the carbonyl groups of the hydantoin ring, expected around 1710 and 1770 cm⁻¹. The presence of two bands is due to the asymmetric and symmetric stretching of the two C=O groups.

-

The presence of the oxirane rings will be confirmed by characteristic absorptions. A strong band around 1250 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond in the epoxide.[4] Two other significant bands for the oxirane ring are expected around 915 cm⁻¹ (symmetric C-O-C stretch) and 850 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Suggested):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 240.

Major Fragmentation Pathways:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Loss of a Glycidyl Group: Cleavage of the N-CH₂ bond can lead to the loss of a glycidyl radical (•CH₂CHOCH₂), resulting in a fragment ion at m/z 183.

-

Loss of an Oxirane Ring: Fragmentation can involve the loss of the entire oxirane ring with its methylene linker, leading to a fragment at m/z 169.

-

Cleavage of the Hydantoin Ring: The hydantoin ring itself can fragment. A common fragmentation is the loss of one of the carbonyl groups as CO, leading to various smaller fragments.

-

Formation of a Glycidyl Cation: A fragment corresponding to the glycidyl cation [CH₂CHOCH₂]⁺ may be observed at m/z 57.

Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of this compound (CAS 15336-81-9) presented in this guide provides a robust framework for its identification and characterization. By synthesizing data from its constituent structural motifs, we can confidently predict the key features in its NMR, IR, and Mass spectra. This information is invaluable for ensuring material purity, monitoring polymerization reactions, and understanding the chemical basis for the performance of hydantoin-based epoxy resins in various advanced applications. Researchers and professionals are encouraged to use this guide as a reference for their analytical work with this important compound.

References

-

PubChem. 5,5-Dimethylhydantoin. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

Sources

An In-Depth Technical Guide to Hydantoin Epoxy Resins: Chemical Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of hydantoin epoxy resins, a class of high-performance thermosetting polymers. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis, and curing mechanisms of these resins. It further explores their unique property profiles and highlights their applications in demanding fields such as aerospace and electronics.

Introduction: The Advent of High-Performance Hydantoin Epoxy Resins

Hydantoin epoxy resins are a specialized class of epoxy resins distinguished by the presence of a heterocyclic hydantoin ring in their molecular structure. This structural feature imparts a unique combination of properties that make them superior to conventional bisphenol A (BPA) based epoxy resins in several aspects.[1][2] These resins exhibit excellent thermal stability, good electrical insulation properties, weather resistance, and abrasion performance.[1] Their versatility is further enhanced by the ability to modify their polarity, viscosity, and hydrophobicity by selecting different alkyl groups, leading to low viscosity, high polarity, and long pot life, which ensures easy processing and strong adhesion.[1]

This guide will provide a detailed exploration of the chemical structure of hydantoin epoxy resins, their synthesis and curing pathways, a thorough analysis of their mechanical and thermal properties, and a discussion of their current and emerging applications.

The Chemical Backbone: Structure and Its Influence on Properties

The defining feature of a hydantoin epoxy resin is the five-membered heterocyclic hydantoin ring, which contains two nitrogen atoms. This ring structure is the primary contributor to the resin's enhanced performance characteristics.

Core Hydantoin Structures

Several variations of the hydantoin moiety can be incorporated into the epoxy resin backbone. Some common examples include hydantoin, 5,5-dimethylhydantoin, and 1,3-dihydroxymethyl-5,5-dimethylhydantoin.[2][3] The substituents on the hydantoin ring can be tailored to fine-tune the properties of the final cured polymer.

Below is a diagram illustrating the chemical structures of common hydantoin precursors and a representative hydantoin epoxy resin, 1,3-diglycidyl-5,5-dimethylhydantoin (DGDH).

Caption: A simplified workflow for the synthesis of DGDH.

Curing Mechanisms and Protocols

Hydantoin epoxy resins are thermosetting polymers and require a curing agent (hardener) to form a cross-linked network. The choice of curing agent significantly influences the final properties of the cured material. Common curing agents include amines and anhydrides.

Amine Curing

Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are often used to cure hydantoin epoxy resins for high-temperature applications. The curing reaction involves the opening of the epoxy ring by the amine groups.

Curing Mechanism:

The primary amine groups of the DDS molecule react with the epoxy groups of the hydantoin resin, forming hydroxyl groups and secondary amines. These secondary amines can then react with additional epoxy groups, leading to a highly cross-linked, three-dimensional network.

Experimental Protocol: Amine Curing of Hydantoin Epoxy Resin

This is a general protocol and should be optimized for specific resin-hardener systems.

Materials:

-

Hydantoin epoxy resin (e.g., DGDH)

-

Aromatic amine hardener (e.g., 4,4'-diaminodiphenyl sulfone - DDS)

-

Vacuum oven

Procedure:

-

Stoichiometric Calculation: Calculate the required amount of DDS based on the epoxy equivalent weight (EEW) of the hydantoin resin and the amine hydrogen equivalent weight (AHEW) of DDS. A 1:1 stoichiometric ratio of epoxy groups to amine hydrogens is typically targeted for optimal properties.

-

Mixing:

-

Preheat the hydantoin epoxy resin to reduce its viscosity (e.g., 80-100°C).

-

Add the calculated amount of DDS to the preheated resin.

-

Mix thoroughly until the DDS is completely dissolved and the mixture is homogeneous. This may require maintaining the elevated temperature during mixing.

-

-

Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles.

-

Curing:

-

Pour the degassed mixture into a preheated mold.

-

A typical multi-stage cure cycle for a DDS-cured system would be:

-

Initial cure: 2 hours at 150°C.

-

Post-cure: 2-4 hours at 180-200°C.

-

-

The exact cure schedule will depend on the specific hydantoin resin and the desired final properties.

-

Anhydride Curing

Anhydride curing agents, such as phthalic anhydride (PA) or nadic methyl anhydride (NMA), are also used with hydantoin epoxy resins, particularly when good thermal and chemical resistance are required. [2][4] Curing Mechanism:

The curing reaction with anhydrides is more complex and is typically initiated by a source of hydroxyl groups. The anhydride ring opens to form a carboxylic acid, which then reacts with an epoxy group. This reaction generates another hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction. Accelerators, such as tertiary amines or imidazoles, are often used to speed up the cure. [4] Experimental Protocol: Anhydride Curing of Hydantoin Epoxy Resin

This is a general protocol and should be optimized for the specific resin-hardener-accelerator system.

Materials:

-

Hydantoin epoxy resin (e.g., DGDH)

-

Anhydride hardener (e.g., Phthalic Anhydride - PA)

-

Accelerator (e.g., a tertiary amine)

-

Vacuum oven

Procedure:

-

Formulation:

-

Calculate the required amount of anhydride hardener based on the EEW of the resin and the anhydride equivalent weight. The stoichiometry is often adjusted to be slightly less than 1:1 (e.g., 0.85:1 anhydride to epoxy equivalents) to account for side reactions.

-

The accelerator is typically added at a low concentration (e.g., 0.5-2 phr - parts per hundred parts of resin).

-

-

Mixing:

-

Preheat the hydantoin epoxy resin to reduce its viscosity.

-

Add the anhydride hardener and mix until a homogeneous solution is obtained.

-

Add the accelerator and mix thoroughly.

-

-

Degassing: Degas the mixture in a vacuum oven.

-

Curing:

-

Pour the mixture into a preheated mold.

-

A typical cure cycle for an anhydride-cured system is a multi-stage process to control the exotherm and ensure complete curing:

-

Initial cure: 2 hours at 90°C.

-

Intermediate cure: 4 hours at 165°C.

-

Post-cure: Up to 16 hours at 200°C. [5]

-

-

Sources

An In-depth Technical Guide to the Thermal Decomposition of Diglycidyl-5,5-dimethylhydantoin (DGDMH)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of diglycidyl-5,5-dimethylhydantoin (DGDMH), a specialized epoxy resin notable for its hydantoin heterocyclic structure. Understanding the thermal degradation behavior of DGDMH is critical for predicting its performance at elevated temperatures, ensuring operational safety, and designing materials with enhanced thermal stability for demanding applications. This document synthesizes fundamental principles with field-proven analytical methodologies to offer researchers, scientists, and drug development professionals a robust framework for investigating this material. We will explore the decomposition mechanisms, the kinetic parameters governing the degradation process, and the advanced analytical techniques required for a thorough characterization. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Significance of DGDMH and its Thermal Behavior

Diglycidyl-5,5-dimethylhydantoin (DGDMH) is a thermosetting epoxy resin distinguished by a five-membered hydantoin ring integrated into its molecular backbone. This unique structure, containing both amide and imide functionalities, imparts a combination of desirable properties to the cured polymer, including high thermal stability, good mechanical strength, and excellent chemical resistance. These characteristics make DGDMH-based epoxy systems valuable in high-performance applications such as advanced composites, electronic encapsulants, and specialty coatings.

A thorough understanding of a polymer's thermal decomposition is paramount. It dictates the material's service temperature limits, influences its long-term durability, and is a critical factor in fire safety engineering. For professionals in drug development, where hydantoin derivatives are also relevant, understanding the stability of such core structures is essential. The process of thermal decomposition involves a complex series of chemical reactions, including bond scission, cross-linking, and the evolution of volatile products, which ultimately define the material's failure point and degradation profile.[1][2] This guide provides the foundational knowledge and practical methodologies to explore these phenomena in DGDMH.

Fundamentals of DGDMH Thermal Decomposition

The thermal degradation of a cured DGDMH epoxy network is a multi-stage process influenced by its unique chemical architecture. The decomposition is generally initiated by the scission of the weakest bonds within the polymer network as thermal energy increases.

Proposed Decomposition Pathway: The decomposition of DGDMH is theorized to initiate at the glycidyl ether linkages and the aliphatic chains introduced by the curing agent. This is followed by the more complex degradation of the thermally stable 5,5-dimethylhydantoin ring at higher temperatures.

-

Initial Stage: Scission of C-O and C-N bonds in the cross-linked network, often involving the aliphatic segments from the amine curing agent. This stage typically results in the release of water, aldehydes, and other small molecules.

-

Intermediate Stage: Degradation involving the epoxy backbone and the hydantoin moiety. The hydantoin ring itself is relatively stable but can decompose to release species like carbon dioxide (CO2), carbon monoxide (CO), isocyanates, and various nitrogenous compounds.[3][4]

-

Final Stage (Charring): At elevated temperatures, the remaining material undergoes complex condensation and cyclization reactions, forming a carbonaceous char. The high nitrogen content of the hydantoin ring can contribute to the formation of a stable, graphitic char structure, which enhances the material's overall thermal stability and flame retardancy.

The following diagram illustrates a simplified, conceptual pathway for the decomposition process.

Caption: Conceptual workflow of DGDMH thermal decomposition.

Core Analytical Methodologies and Protocols

A multi-technique approach is essential for a comprehensive analysis of thermal decomposition.[1][5] The primary tools are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal analysis, providing quantitative data on the mass loss of a material as a function of temperature in a controlled atmosphere.[6] This allows for the determination of decomposition temperatures, the amount of volatile products, and the quantity of residual char.

Experimental Protocol: TGA of Cured DGDMH

-

Sample Preparation: Prepare a small, uniform sample of the cured DGDMH resin (typically 5-10 mg) and place it in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an oxygen-free environment. This is crucial to study the intrinsic thermal decomposition without oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant, linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C). The choice of heating rate is a trade-off: slower rates provide better temperature resolution, while faster rates can shift decomposition to higher temperatures.[7]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the Derivative Thermogravimetry (DTG) curve. The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each stage.[8]

-

Data Presentation: TGA and DTG Results

| Parameter | Description | Typical Value Range |

| T_onset (or T_5%) | The temperature at which 5% mass loss occurs, indicating the onset of significant decomposition. | 280 - 320°C |

| T_max | The temperature of the peak maximum in the DTG curve, representing the point of the fastest decomposition rate. | 350 - 450°C (can have multiple peaks) |

| Char Yield (%) | The percentage of residual mass remaining at a high temperature (e.g., 700°C) in an inert atmosphere. | 20 - 40% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is invaluable for identifying the energetic nature of decomposition events, such as endothermic bond-breaking or exothermic cross-linking reactions.[5][10]

Experimental Protocol: DSC of Cured DGDMH

-

Sample Preparation: Encapsulate a small sample (5-10 mg) of the cured DGDMH in a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a stable flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the final decomposition point observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature.

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks. In decomposition studies, bond scission is typically endothermic, while secondary cross-linking or oxidation (if air is present) would be exothermic.[5]

-

Evolved Gas Analysis (EGA): TGA-FTIR / TGA-MS

To identify the chemical nature of the volatile products released during decomposition, the TGA instrument can be coupled to a spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[3]

-

TGA-FTIR: The evolved gases from the TGA are passed through a heated gas cell within an FTIR spectrometer. This allows for the real-time identification of functional groups in the gas stream (e.g., C=O for CO/CO₂, N-H for amines, O-H for water).[5]

-

TGA-MS: The effluent is introduced into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. This provides precise molecular weight information of the decomposition products.[3]

Kinetic Analysis of the Decomposition Process

Kinetic analysis of TGA data provides crucial parameters like activation energy (Ea), which quantifies the energy barrier for the decomposition reaction.[11][12] Higher activation energy generally implies greater thermal stability. Isoconversional methods are powerful for this analysis as they calculate Ea as a function of the conversion degree (α) without assuming a specific reaction model.[11]

Workflow for Isoconversional Kinetic Analysis

Caption: Workflow for kinetic analysis using TGA data.

The Flynn-Wall-Ozawa (FWO) method is a widely used integral isoconversional method. By performing TGA experiments at several different heating rates (β), the activation energy can be determined from the slope of a plot of ln(β) versus 1/T at a given conversion level (α).[7]

Factors Influencing Thermal Stability

The inherent thermal stability of the DGDMH polymer can be significantly modified by the formulation, particularly the choice of curing agent.

-

Curing Agent Type: The structure of the curing agent (hardener) is critical. Aromatic amines (e.g., 4,4'-diaminodiphenyl sulfone, DDS) generally create more rigid, thermally stable networks compared to aliphatic amines (e.g., triethylenetetramine, TETA) due to the incorporation of rigid aromatic rings into the cross-linked structure.[13][14] The higher cross-link density achieved with certain hardeners can also elevate the decomposition temperature.[14][15]

-

Cure State: The degree of cure has a direct impact on thermal stability. An under-cured resin will have unreacted epoxy and hardener groups, which can act as weak points, initiating decomposition at lower temperatures.

-

Additives: The incorporation of fillers, such as silica, carbon nanotubes, or phosphorus-based flame retardants, can alter the decomposition pathway.[1][7] These additives may act as thermal barriers, radical traps, or promote char formation, thereby enhancing the overall thermal stability of the composite material.

Conclusion

The thermal decomposition of diglycidyl-5,5-dimethylhydantoin is a multi-step process governed by its unique heterocyclic structure and the nature of the cured polymer network. A systematic investigation using a combination of TGA, DSC, and EGA provides a comprehensive understanding of its stability, decomposition pathways, and volatile byproducts. Kinetic analysis using isoconversional methods further elucidates the energetic barriers to degradation. This knowledge is indispensable for the rational design of DGDMH-based materials, enabling the optimization of formulations for high-temperature applications and ensuring predictable, safe material performance throughout their lifecycle. Future research should focus on detailed mechanistic studies using advanced techniques like pyrolysis-GC/MS to definitively identify intermediate and final decomposition products, further refining our understanding of this versatile epoxy system.

References

- OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.

- AIP Publishing. (2022). Thermal Decomposition of Epoxy Resin System Used for Filament Winding.

- Springer. (n.d.). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional application.

- National Center for Biotechnology Information. (2021). Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin.

- OUCI. (n.d.). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional applications.

- ResearchGate. (n.d.). TGA of a) Formylated hydantoin derivatives and b) 5,5-dimethylhydantoin.

-

ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

- The University of British Columbia. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.

-

National Center for Biotechnology Information. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Retrieved from [Link]

-

SciSpace. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- MDPI. (2021). Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes.

- Elsevier. (n.d.). Simultaneous differential scanning calorimetry and near-infra-red analysis of the curing of tetraglycidyldiaminodiphenylmethane.

-

ResearchGate. (n.d.). Exploration of Thermal Degradation Kinetics of Epoxy Resin Composites. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

PubMed. (2021). Influence of curing modes on thermal stability, hardness development and network integrity of dual-cure resin cements. Retrieved from [Link]

-

Semantic Scholar. (2009). Kinetics of curing and thermal degradation of hyperbranched epoxy (HTDE)/diglycidyl ether of bisphenol-A epoxy hybrid resin. Retrieved from [Link]

- Elsevier. (2008). Preparation and thermal properties of diglycidylether sulfone epoxy.

-

National Center for Biotechnology Information. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies of the curing kinetics and thermal stability of epoxy resins using a mixture of amines and anhydrides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

-

eScholarship.org. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Thermal Conductivity of Diglycidyl Monomer Bearing Thiourea and Salicyladehyde Group Epoxy Resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Retrieved from [Link]

-

ResearchGate. (n.d.). Curing behavior and kinetics of epoxy resins cured with liquid crystalline curing agent. Retrieved from [Link]

- Journal of Solid Rocket Technology. (2021). Study on thermal decomposition mechanism of crosslinking agent TMCH.

-

ResearchGate. (n.d.). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Polymer Chemistry.

-

ResearchGate. (n.d.). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. escholarship.org [escholarship.org]

- 3. Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. Influence of curing modes on thermal stability, hardness development and network integrity of dual-cure resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biological Activity of Hydantoin Derivatives

An In-Depth Technical Guide

Introduction: The Hydantoin Scaffold as a Cornerstone of Medicinal Chemistry

The hydantoin ring, a five-membered heterocyclic structure known chemically as imidazolidine-2,4-dione, stands as a quintessential "privileged scaffold" in the field of medicinal chemistry.[1][2] Its remarkable versatility stems from a stable core that allows for extensive functionalization at multiple positions, featuring two hydrogen bond donors and two acceptors.[1][3] This structural adaptability has enabled the development of a vast library of derivatives, many of which have culminated in clinically significant therapeutic agents.[2] For over seven decades, hydantoin-based drugs have been instrumental in treating a range of human diseases, from epilepsy to cancer and microbial infections.[1][4]

This guide provides an in-depth exploration of the multifaceted biological activities of hydantoin derivatives. We will dissect their mechanisms of action, elucidate key structure-activity relationships (SAR), and present field-proven experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive future discovery.

Part 1: Anticonvulsant Activity - The Classic Application

The journey of hydantoins in medicine is historically anchored by their profound impact on neurology. Phenytoin, a 5,5-diphenyl substituted hydantoin, revolutionized epilepsy treatment and remains a benchmark anticonvulsant drug.[5][6][7]

Mechanism of Action: Stabilizing Neuronal Excitability

The primary anticonvulsant mechanism of hydantoin derivatives like phenytoin is the blockade of voltage-gated sodium channels in neurons.[8][9][10] During a seizure, neurons fire at an abnormally high frequency. Hydantoins selectively bind to the inactivated state of the sodium channel, prolonging its refractory period.[9] This action prevents the rapid influx of sodium ions required for repeated action potential generation, thereby stabilizing the neuronal membrane and inhibiting the spread of seizure activity without causing general central nervous system depression.[6]

Structure-Activity Relationship (SAR)

The anticonvulsant properties of hydantoins are exquisitely sensitive to their substitution patterns:

-

Position 5: An aromatic substituent at the C5 position, such as a phenyl group, is considered essential for activity against tonic-clonic seizures.[11] The presence of two phenyl groups, as in phenytoin, confers potent activity with minimal sedative effects. In contrast, alkyl substituents at this position can introduce sedation.[11]

-

Position 3: Modifications at the N3 position can modulate both potency and toxicity. For instance, N-methylation can decrease activity against electroshock seizures while enhancing it against chemically induced convulsions.[11] SAR studies have identified the N3-C4(=O)-C5 fragment as crucial for anticonvulsant activity, while the -C2(=O)-N1(H) fragment may be associated with side effects.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard in vivo model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[12][13] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Principle: A supramaximal electrical stimulus is applied to the brain of a rodent, inducing a characteristic tonic-clonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension component. This protocol is self-validating through the consistent seizure phenotype in vehicle-treated control animals and the dose-dependent response of test compounds.

Step-by-Step Methodology:

-

Animal Preparation: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week. Weigh and randomly assign animals to control (vehicle) and test groups (n=6-8 per group).

-

Compound Administration: Administer the hydantoin derivative or vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.). The time of administration before the test depends on the predicted time to peak plasma concentration (typically 30-60 minutes for i.p.).

-

Electrode Placement: Apply corneal electrodes to the animal's eyes after applying a drop of saline solution to ensure good electrical contact.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) using a dedicated electroshock apparatus.

-

Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The leg should be fully extended at a 180° angle to the torso.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The ED₅₀ (median effective dose) is determined using probit analysis, representing the dose that protects 50% of the animals.

Table 1: Comparative Anticonvulsant Efficacy of Hydantoin Derivatives

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.) | Neurotoxicity TD₅₀ (mg/kg, mice, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 |

| SB2-Ph (a Phenytoin Schiff base) | 8.29 | > 100 | > 12.06 |

| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available |

(Data synthesized from reference[14])

Part 2: Anticancer Activity - A Modern Frontier

Hydantoin derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of malignancies.[15][16] Their utility is highlighted by the clinical success of drugs like enzalutamide for prostate cancer, which features a hydantoin core.[3]

Mechanisms of Action: Disrupting Cancer Cell Proliferation

The anticancer effects of hydantoins are diverse and target multiple hallmarks of cancer.[17] Key mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[15][18]

-

Inhibition of Cell Proliferation: Halting the uncontrolled division of tumor cells.[15][18]

-

Enzyme Inhibition: Targeting enzymes crucial for cancer progression, such as histone deacetylases (HDACs)[19], sirtuins[20], and various protein kinases (e.g., EGFR, VEGFR).[21] HDAC inhibition, for example, leads to the re-expression of silenced tumor suppressor genes, ultimately causing cancer cell death.[19]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[22]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the hydantoin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Cancer) | 5.4 |

| MCF-7 (Breast Cancer) | 2.0 | |

| 3-Benzhydryl-5-phenyl hydantoin (5h) | HeLa (Cervical Cancer) | 21 |

| MCF-7 (Breast Cancer) | 20 | |

| MiaPaCa-2 (Pancreatic) | 22 |

(Data from references[23][24])

Part 3: Antimicrobial and Antiviral Activities

The structural versatility of hydantoins has also been leveraged to develop potent agents against a wide array of pathogens, including drug-resistant bacteria, fungi, and viruses.[15][18]

Antimicrobial Activity

Hydantoin derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[16][18] This makes them attractive candidates for developing new antibiotics in an era of rising resistance.[25]

Mechanisms of Action: Their antimicrobial action is multifaceted and can involve:

-

Membrane Disruption: Cationic and hydrophobic derivatives can act like host-defense peptides, disrupting the integrity of the bacterial cell membrane.[25][26]

-